molecular formula C24H22N4O5S B2502497 N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide CAS No. 451465-21-7

N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide

Cat. No. B2502497
CAS RN: 451465-21-7
M. Wt: 478.52
InChI Key: JXAVQSMWUPPIOY-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide is a derivative of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, which has been synthesized and studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in the production of melanin, and its inhibition is of interest for the treatment of hyperpigmentation disorders. The compound features a furan moiety, a quinazolinone core, and a nitrophenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved through a reaction involving isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This process was facilitated by the use of p-TSA as a catalyst and ultrasound irradiation at room temperature, which provided a high yield of the desired products in a short reaction time . The use of ultrasound is a notable aspect of the synthesis, as it can enhance reaction rates and improve yields.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of the furan ring, the quinazolinone core, and the nitrophenyl group can be inferred from the spectral data.

Chemical Reactions Analysis

The related compounds synthesized in the study were found to be potent tyrosinase inhibitors, with IC50 values significantly lower than that of the standard kojic acid . The kinetics mechanism for one of the compounds was analyzed using Lineweaver-Burk plots, which indicated non-competitive inhibition through the formation of an enzyme-inhibitor complex. This suggests that the compound binds to the enzyme in a way that does not directly compete with the natural substrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, were not explicitly detailed in the provided data. However, the high yield and the ambient temperature conditions of the synthesis suggest that the compounds are stable under these conditions. The ability of the compounds to inhibit tyrosinase and their DPPH free radical scavenging ability indicate that they have significant chemical reactivity, which is relevant for their potential therapeutic use .

Scientific Research Applications

Synthesis and Transformations

Researchers have focused on synthesizing novel hetarylquinolines, highlighting the versatility of compounds structurally related to N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide in producing biologically active derivatives. For instance, the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings demonstrates the chemical reactivity and potential for generating compounds with various biological applications (Aleqsanyan & Hambardzumyan, 2021).

Anticancer and Antituberculosis Applications

Some derivatives structurally related to the query compound have been explored for their anticancer and antituberculosis activities. For example, quinazoline derivatives, including those incorporating furan and phenyl groups, have been synthesized and evaluated for their potential as diuretic, antihypertensive, and anti-diabetic agents, suggesting a broad spectrum of pharmacological applications (Rahman et al., 2014). Additionally, novel derivatives with anticancer and anti-inflammatory properties have been synthesized, highlighting the therapeutic potential of these compounds in treating various diseases (Chen et al., 2006).

Neurokinin-1 Receptor Antagonism

Compounds with structural elements similar to the query molecule have been identified as potent neurokinin-1 (NK1) receptor antagonists. These findings underscore the potential for developing new therapeutic agents for conditions such as emesis and depression (Harrison et al., 2001).

Enzyme Inhibition for Chemotherapy and Malaria Treatment

Further research into analogues of furan-amidines, including those incorporating quinazoline and furan moieties, has been conducted to explore their use as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinones act by inhibiting various enzymes, but without more specific information, it’s difficult to say .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-22(25-15-19-8-5-13-33-19)11-4-12-27-23(30)20-9-1-2-10-21(20)26-24(27)34-16-17-6-3-7-18(14-17)28(31)32/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVQSMWUPPIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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